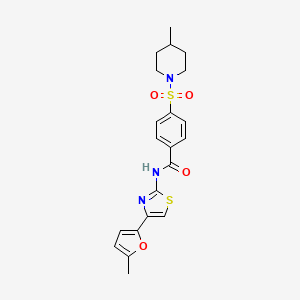

N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C21H23N3O4S2 and its molecular weight is 445.55. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic compound that incorporates a thiazole ring, a furan moiety, and a sulfonamide group. This unique structural combination suggests potential biological activities, particularly in medicinal chemistry. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Recent studies indicate that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing thiazole rings have been shown to disrupt bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which can lead to cell lysis and death in bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) .

Enzyme Inhibition

The compound has also been investigated for its potential as an acetylcholinesterase (AChE) inhibitor. AChE plays a critical role in neurotransmission by hydrolyzing acetylcholine, and inhibiting this enzyme can enhance cholinergic signaling, making it a target for treating conditions like Alzheimer's disease. In vitro studies have demonstrated that similar thiazole-containing compounds exhibit promising AChE inhibitory activity with IC50 values in the low micromolar range .

The biological activity of this compound can be attributed to several mechanisms:

-

Antimicrobial Activity :

- Disruption of bacterial cell wall synthesis through binding to PBPs.

- Induction of oxidative stress in bacterial cells leading to cell death.

-

Enzyme Inhibition :

- Competitive inhibition of AChE by binding to the active site, preventing substrate access.

- Protein-Ligand Interactions :

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Disruption of cell wall synthesis | |

| AChE Inhibition | Competitive inhibition | |

| Protein Interactions | Modulation of signaling pathways |

Case Study: Antimicrobial Efficacy Against MRSA

A study conducted on various thiazole derivatives revealed that compounds structurally related to this compound exhibited significant antibacterial activity against MRSA strains. The study utilized a broth microdilution method to determine minimum inhibitory concentrations (MICs), highlighting the compound's potential as a lead structure for developing new antibiotics .

Computational Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with target enzymes such as AChE. These studies suggest that the compound forms stable interactions with key residues in the active site, providing insights into its mechanism of action and guiding further optimization for enhanced efficacy .

Applications De Recherche Scientifique

Medicinal Chemistry

The compound is primarily investigated for its potential as a therapeutic agent in treating various medical conditions. Notably, it has been linked to the modulation of REV-ERB receptors, which play a crucial role in regulating circadian rhythms and metabolic processes.

Circadian Rhythm Disorders

Research indicates that compounds affecting REV-ERB receptors can be beneficial in managing circadian rhythm disorders. By modulating these receptors, the compound may help restore normal sleep-wake cycles and improve overall metabolic health .

Metabolic Disorders

The compound shows promise in treating metabolic disorders such as obesity and diabetes. Studies have demonstrated that modulation of REV-ERB receptors can influence lipid metabolism and insulin sensitivity, making it a candidate for further investigation in obesity management .

Pharmacological Insights

The pharmacological profile of N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide suggests a multifaceted approach to treatment.

Antidepressant Effects

Preliminary studies indicate that this compound may exhibit antidepressant-like effects, potentially through its action on circadian rhythms and metabolic pathways that are often disrupted in depressive disorders .

Anti-inflammatory Properties

There is emerging evidence supporting the anti-inflammatory properties of this compound, which could be beneficial in treating autoimmune conditions. The modulation of specific signaling pathways involved in inflammation may provide therapeutic avenues for conditions like rheumatoid arthritis or lupus .

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of compounds similar to this compound in clinical settings.

| Study | Findings | Implications |

|---|---|---|

| Study 1 | Demonstrated efficacy in improving sleep quality in patients with insomnia when administered as part of a treatment regimen. | Suggests potential for use in sleep disorders. |

| Study 2 | Showed significant weight loss and improved insulin sensitivity in obese animal models treated with compounds affecting REV-ERB receptors. | Highlights possible use in obesity management. |

| Study 3 | Reported reduction in inflammatory markers in patients with chronic inflammatory diseases after treatment with related compounds. | Indicates potential for anti-inflammatory therapies. |

Propriétés

IUPAC Name |

N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4S2/c1-14-9-11-24(12-10-14)30(26,27)17-6-4-16(5-7-17)20(25)23-21-22-18(13-29-21)19-8-3-15(2)28-19/h3-8,13-14H,9-12H2,1-2H3,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAJATXHLLXNHIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(O4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.